molecular formula C10H15NS B13429072 4-(5-Methylthiophen-2-yl)piperidine

4-(5-Methylthiophen-2-yl)piperidine

Cat. No.: B13429072
M. Wt: 181.30 g/mol
InChI Key: UNMXDRCRVLREHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylthiophen-2-yl)piperidine is a chemical hybrid incorporating a piperidine ring and a 5-methylthiophene moiety. This structure combines two privileged scaffolds in medicinal chemistry, making it a valuable building block for drug discovery and chemical biology research. The core research value of this compound lies in its potential application in developing novel therapeutic agents. Thiophene derivatives are extensively investigated for their diverse biological activities, with significant research focused on their potent anticancer properties . The piperidine ring is a common feature in pharmaceuticals, contributing to favorable pharmacokinetic properties and target binding. The molecular framework of this compound is structurally analogous to compounds reported in scientific literature that exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) . Furthermore, thiophene-containing compounds are explored in other areas, such as the development of antimalarial agents targeting essential plasmodial kinases . From a chemical synthesis perspective, this compound serves as a versatile intermediate. Its structure allows for further functionalization on both the piperidine nitrogen and the thiophene ring, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. It is particularly useful in the design of targeted molecular probes and novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)piperidine

InChI

InChI=1S/C10H15NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3

InChI Key

UNMXDRCRVLREHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 5 Methylthiophen 2 Yl Piperidine and Its Derivatives

Retrosynthetic Analysis of the 4-(5-Methylthiophen-2-yl)piperidine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnection is at the C4-C2' bond between the piperidine (B6355638) and thiophene (B33073) rings. This leads to two primary synthons: a piperidine-based nucleophile or electrophile and a corresponding thiophene-based electrophile or nucleophile.

Disconnection Approach A: Piperidine as a Nucleophile

This approach considers a nucleophilic piperidine species, such as an organozinc or organoboron reagent, reacting with an electrophilic thiophene. A key precursor would be a protected 4-halopiperidine or a derivative suitable for metalation. The thiophene counterpart would be 2-bromo-5-methylthiophene (B1266114).

Disconnection Approach B: Thiophene as a Nucleophile

Conversely, the thiophene ring can act as the nucleophile. This would involve the formation of a thienyl organometallic species, such as a thienylboronic acid or a thienyl Grignard reagent, which would then react with a piperidine-based electrophile like a protected 4-piperidone (B1582916) or a related derivative.

A further disconnection of the piperidine ring itself can be envisioned, for instance, through an intramolecular cyclization of a linear amino-aldehyde or a related precursor. However, for the construction of the 4-arylpiperidine core, the cross-coupling strategies outlined in Approaches A and B are generally more direct and convergent.

Optimized Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes hinges on the efficient synthesis of precursors, the strategic formation of key bonds, and the fine-tuning of reaction conditions to maximize yield and purity.

Precursor Synthesis and Functional Group Transformations

The synthesis of the target compound necessitates the preparation of suitably functionalized piperidine and thiophene precursors.

Piperidine Precursors:

A common and versatile starting material is N-Boc-4-piperidone. This can be converted to various key intermediates. For instance, reaction with a triflating agent can yield N-Boc-1,2,3,6-tetrahydropyridine-4-yl trifluoromethanesulfonate, a versatile substrate for cross-coupling reactions. Alternatively, conversion to a boronate ester can be achieved for use in Suzuki couplings. The synthesis of N-Boc-4-hydroxymethylpiperidine from N-Boc-4-piperidone provides another pathway, where the hydroxyl group can be activated for substitution reactions. nih.gov

Thiophene Precursors:

The key thiophene precursor is 2-bromo-5-methylthiophene, which is commercially available. sigmaaldrich.comnih.gov For Suzuki coupling reactions, the corresponding 5-methylthiophen-2-ylboronic acid is required. This can be prepared from 2-bromo-5-methylthiophene via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

The synthesis of N-Boc protected piperidine precursors is a crucial step, often starting from commercially available piperidine derivatives. For example, N-Boc protection of piperidine-4-carboxylic acid followed by esterification is a common sequence. chemicalbook.com

Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The central step in the synthesis of this compound is the formation of the bond between the piperidine C4 and the thiophene C2. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. nih.gov

Suzuki-Miyaura Coupling:

This reaction involves the coupling of a boronic acid or its ester with an organic halide or triflate. A plausible route involves the coupling of 5-methylthiophen-2-ylboronic acid with a protected 4-halopiperidine or a piperidin-4-yl triflate. The modular nature of this reaction allows for the synthesis of a wide array of α-heteroaryl piperidines. nih.gov

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt. A general procedure for the synthesis of 4-arylpiperidines involves the palladium/copper(I)-cocatalyzed Negishi coupling of a 4-(N-Boc-piperidyl)zinc iodide with an aryl halide. nih.gov This method is particularly effective for constructing the 4-arylpiperidine framework. researchgate.net

Reaction Condition Optimization and Yield Enhancement Strategies

The efficiency of cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

For Suzuki-Miyaura couplings involving thienylboronic acids, careful optimization is often necessary to achieve high yields. ntnu.no The choice of palladium catalyst and ligand is critical. For instance, catalysts like PdCl2(PPh3)2 have been shown to be effective in certain systems. researchgate.net The base also plays a crucial role, with common choices including sodium carbonate, potassium carbonate, and potassium phosphate.

The table below presents a summary of optimized conditions for Suzuki-Miyaura reactions in the synthesis of related arylpiperidine compounds.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl2(dppf)dppfK2CO3Dioxane/H2O8075-90 rsc.org
Pd(PPh3)4PPh3Na2CO3Toluene/EtOH/H2O10085 researchgate.net
XPhos Pd G2XPhosK3PO42-MeTHF10092 ntnu.no

This table is a representation of typical conditions and yields for Suzuki-Miyaura reactions of heteroaryl compounds and may not directly reflect the synthesis of the title compound.

Yield enhancement strategies can include the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in aqueous systems and the application of microwave irradiation to accelerate the reaction. fujifilm.com For Negishi couplings, the activation method of the zinc metal can significantly impact the reaction outcome. nih.gov

Advanced Synthetic Techniques Applied to this compound

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, often providing improved efficiency, selectivity, and greener reaction profiles.

Catalytic Approaches in the Synthesis of this compound

Catalysis is at the heart of modern organic synthesis, and its application to the preparation of 4-arylpiperidines is a prime example.

Palladium-Catalyzed Cross-Coupling:

As previously discussed, palladium-catalyzed reactions such as Suzuki-Miyaura and Negishi couplings are the cornerstone for the synthesis of 4-arylpiperidines. nih.govnih.govresearchgate.net The development of highly active and stable palladium catalysts and sophisticated ligands has significantly broadened the scope and efficiency of these transformations. For instance, the use of Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be employed to construct the piperidine ring itself in certain synthetic strategies.

A modular synthesis of α-heteroaryl piperidines has been reported using a Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by reduction of the resulting tetrahydropyridine (B1245486). nih.gov This two-step sequence offers a versatile approach to a variety of substituted piperidines.

The following table illustrates the yields of various 4-arylpiperidines synthesized via a palladium/copper(I)-cocatalyzed Negishi coupling.

Aryl HalideProductYield (%)Reference
4-Bromoanisole4-(4-Methoxyphenyl)piperidine85 nih.gov
2-Bromopyridine4-(Pyridin-2-yl)piperidine78 nih.gov
3-Bromofuran4-(Furan-3-yl)piperidine72 nih.gov

This table provides representative yields for the Negishi coupling of various aryl halides with a piperidylzinc reagent and serves as an analogy for the synthesis of the title compound.

The continuous evolution of catalyst systems, including the use of well-defined pre-catalysts and ligands tailored for specific substrates, promises even more efficient and selective syntheses of complex piperidine derivatives in the future.

Considerations for Stereoselective Synthesis of this compound (if applicable)

The synthesis of this compound as outlined above does not inherently generate stereocenters in the final product, as the molecule is achiral. However, if substituents were to be introduced on the piperidine ring at positions other than C4, or on the thiophene ring in a way that creates a chiral center, stereoselective synthesis would become a critical consideration.

For instance, if a substituent were present at the C3 or C5 position of the piperidine ring, the reduction of the tetrahydropyridine intermediate (N-Boc-4-(5-methylthiophen-2-yl)-1,2,3,6-tetrahydropyridine) would lead to the formation of diastereomers. The stereochemical outcome of such a reduction would be influenced by the nature of the catalyst, the solvent, and the existing stereocenter. Directed hydrogenations, where a substituent on the ring directs the approach of hydrogen to one face of the double bond, could be employed to achieve high diastereoselectivity.

Recent advances in catalysis have provided methods for the stereoselective synthesis of substituted piperidines. nih.gov These often involve asymmetric catalysis to set the stereochemistry during the ring-forming or substitution steps. While not directly applicable to the achiral target compound, these methodologies would be essential for the synthesis of chiral derivatives.

Analytical Verification of Synthesized this compound and its Intermediates

The structural confirmation and purity assessment of the synthesized this compound and its intermediates would be carried out using a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the final product, this compound, would be expected to show characteristic signals for the protons on the thiophene and piperidine rings. The protons on the thiophene ring would appear as doublets in the aromatic region. The methyl group on the thiophene would present as a singlet. The piperidine protons would show complex multiplets in the aliphatic region. The chemical shifts of the piperidine protons can provide conformational information. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the expected number of signals corresponding to the different carbon environments in the molecule. The chemical shifts would be indicative of the carbon types (aromatic, aliphatic, methyl).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement of the molecular ion. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, cleavage of the bond between the piperidine and thiophene rings would be an expected fragmentation pathway.

Infrared (IR) Spectroscopy:

IR spectroscopy would be useful for monitoring the progress of the reaction by identifying the presence or absence of key functional groups. For example, the disappearance of the hydroxyl (-OH) stretch of the alcohol intermediate and the appearance of a C=C stretch for the tetrahydropyridine intermediate would be indicative of a successful dehydration step. The final product would show characteristic N-H stretching vibrations for the secondary amine.

Chromatography:

Thin-layer chromatography (TLC) would be used for rapid monitoring of the reaction progress.

Column chromatography would be employed for the purification of the intermediates and the final product.

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.

The following table summarizes the expected analytical data for the key compounds in the synthetic pathway.

Compound¹H NMR (Expected Key Signals)¹³C NMR (Expected Key Signals)MS (Expected M⁺)
2-Bromo-5-methylthiopheneDoublets for thiophene protons, singlet for methyl protonsSignals for thiophene carbons, methyl carbon[M]⁺, [M+2]⁺ due to bromine isotopes
N-Boc-4-hydroxy-4-(5-methylthiophen-2-yl)piperidineSignals for thiophene, piperidine, Boc, and OH protonsSignals for thiophene, piperidine, Boc, and quaternary carbons[M+H]⁺
N-Boc-4-(5-methylthiophen-2-yl)-1,2,3,6-tetrahydropyridineSignals for thiophene, tetrahydropyridine, and Boc protonsSignals for thiophene, tetrahydropyridine, and Boc carbons[M+H]⁺
This compoundSignals for thiophene and piperidine protons, NH protonSignals for thiophene and piperidine carbons[M+H]⁺

Computational Chemistry and Molecular Modeling Studies of 4 5 Methylthiophen 2 Yl Piperidine

Ligand-Based Computational Analysis of 4-(5-Methylthiophen-2-yl)piperidine

Ligand-based methods are fundamental in computational chemistry for understanding the intrinsic properties of a molecule without the context of a biological target.

Conformational Analysis and Energy Landscapes of this compound

A thorough conformational analysis would be the first step in characterizing this compound. This process involves identifying all possible three-dimensional arrangements (conformers) of the molecule and their corresponding potential energies. The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the 5-methylthiophen-2-yl substituent (axial versus equatorial) on the piperidine ring would be a critical factor in determining the lowest energy conformer.

Researchers would employ quantum mechanics (QM) or molecular mechanics (MM) methods to calculate the energy of each conformation. A potential energy surface (PES) scan, systematically rotating the torsion angles of the bond connecting the thiophene (B33073) and piperidine rings, would reveal the energy barriers between different conformers. This analysis is crucial as the bioactive conformation of a molecule is not always its lowest energy state.

Table 1: Hypothetical Conformational Energy Data for this compound

Conformer Substituent Position Relative Energy (kcal/mol)
Chair Equatorial 0.00
Chair Axial 2.50
Twist-Boat Equatorial 5.80
Boat Equatorial 7.20

Note: This table is illustrative and not based on published experimental or computational data.

Predictive Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a QSAR study involving this compound to be applicable, data on a series of structurally related analogues and their corresponding activities would be required. nih.govfrontiersin.org

Should such data become available, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation that predicts the activity of new, unsynthesized compounds. frontiersin.org The robustness and predictive power of such a model would need to be rigorously validated. nih.gov

Structure-Based Computational Approaches for this compound Interactions

Structure-based methods are employed when the three-dimensional structure of a potential biological target is known. These techniques aim to predict how a ligand will bind to a target and the strength of that interaction.

Molecular Docking Simulations with Identified or Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net If a biological target for this compound were identified, molecular docking could be used to predict its binding mode and affinity. The process involves preparing the 3D structures of both the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the generated binding poses.

The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Table 2: Illustrative Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Hypothetical Kinase -8.5 ASP145, LYS33, PHE80
Hypothetical GPCR -7.9 TRP101, TYR250, SER123

Note: This table is for illustrative purposes only as no specific targets or docking studies for this compound have been published.

Molecular Dynamics Simulations of this compound-Target Complexes

To study the dynamic behavior and stability of the complex predicted by molecular docking, molecular dynamics (MD) simulations are performed. nih.gov An MD simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex behaves over time. This allows for the analysis of the flexibility of the protein and ligand, the stability of key interactions, and the role of solvent molecules.

An MD simulation of a this compound-target complex would provide a more realistic and detailed view of the binding event than static docking. It can reveal conformational changes in the protein upon ligand binding and help to refine the binding hypothesis.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed on the snapshots from an MD simulation. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods for this purpose. scielo.br

These methods calculate the free energy of the complex, the free protein, and the free ligand in solution to determine the binding free energy. This provides a quantitative measure of binding affinity that can be compared with experimental data, if available, and can be used to rank different potential ligands. More rigorous, but computationally expensive, methods like alchemical free energy perturbation (FEP) or thermodynamic integration (TI) could also be employed for even higher accuracy.

Quantum Mechanical Investigations on this compound

Theoretical investigations using quantum mechanics provide deep insights into the fundamental characteristics of a molecule. For a compound like this compound, such studies would be invaluable.

A thorough analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, reactivity descriptors derived from conceptual DFT, including electronegativity, chemical hardness, softness, and the electrophilicity index, would quantify the molecule's propensity to act as an electrophile or nucleophile. The Fukui function is another powerful tool that could pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Despite the utility of these computational tools, no specific studies providing data on the electronic structure or reactivity descriptors for this compound have been identified.

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, its solubility, and its potential to bind to biological targets. For this compound, the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. The methyl group and the thiophene ring contribute to hydrophobic interactions and potential π-π stacking.

Computational methods such as Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are commonly used to visualize and quantify these non-covalent interactions. These analyses would provide a detailed picture of how molecules of this compound interact with each other and with other molecules.

However, a review of the literature did not yield any studies that have performed a detailed analysis of the intermolecular interactions of this compound.

In Vitro Pharmacological Characterization and Mechanistic Elucidation of 4 5 Methylthiophen 2 Yl Piperidine

Receptor Binding Affinity Profiling of 4-(5-Methylthiophen-2-yl)piperidine

Radioligand Binding Assays on Relevant Receptor Systems

No studies reporting the use of radioligand binding assays to determine the affinity of this compound for any specific receptor have been identified. Such assays are crucial for identifying the molecular targets of a compound and typically involve incubating the compound with cell membranes expressing the receptor of interest and a radiolabeled ligand.

Competitive Binding Experiments to Determine Binding Constants

Consequently, no binding constants, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are available for this compound. These values are derived from competitive binding experiments and are essential for quantifying a compound's binding potency to a receptor.

Functional Assays and Signal Transduction Studies

Agonist, Antagonist, and Modulatory Activity in Cellular Systems

There is no published data from functional assays to classify this compound as an agonist, antagonist, or allosteric modulator at any receptor. Such studies would typically involve measuring a cellular response, such as second messenger production or changes in membrane potential, in the presence of the compound.

Investigation of Downstream Signaling Pathways and Cellular Responses

Without initial data on the compound's primary molecular targets, investigations into its effects on downstream signaling pathways and subsequent cellular responses have not been undertaken or reported in the scientific literature.

Enzyme Inhibition and Activation Assays

No information is available regarding the effect of this compound on the activity of any enzyme. Enzyme inhibition or activation assays are used to determine if a compound can modulate an enzyme's catalytic activity, which is a common mechanism of drug action.

Molecular Mechanism of Action Studies for this compound

Allosteric Modulation Investigations

There are no publicly available studies that have investigated the potential for this compound to act as an allosteric modulator at any biological target.

Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC)

No biophysical data, such as that obtained from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experiments, have been published for this compound. This type of research is crucial for understanding the direct binding events, affinity, and thermodynamics of a compound's interaction with its molecular target.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 4 5 Methylthiophen 2 Yl Piperidine Derivatives

Rational Design Principles for Analogs of 4-(5-Methylthiophen-2-yl)piperidine

The rational design of analogs based on the this compound scaffold is guided by several key principles. The thiophene (B33073) ring is often considered a bioisostere of a phenyl ring, offering similar steric bulk and π-electron density while potentially altering metabolic stability and receptor interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which may enhance drug-receptor interactions. nih.gov

The design process typically begins by identifying a biological target and a lead compound. For instance, if targeting a kinase, the design would focus on interactions with the ATP-binding site. The piperidine (B6355638) ring provides a three-dimensional structure that can be crucial for fitting into specific binding pockets. ajchem-a.com The nitrogen atom of the piperidine is a key site for modification, allowing for the introduction of various substituents that can modulate basicity, lipophilicity, and interactions with the target protein.

Computational methods such as pharmacophore modeling and molecular docking are instrumental in the rational design process. nih.govnih.gov A pharmacophore model can be developed based on known active compounds, identifying essential features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for activity. This model then guides the design of new analogs of this compound with a higher probability of being active.

Systemic Derivatization Strategies on the Piperidine Core

The piperidine core of the this compound scaffold is a prime target for systemic derivatization to explore the chemical space and optimize biological activity.

N-Substitution: The secondary amine of the piperidine ring is the most readily accessible point for modification. A variety of substituents can be introduced at the N-1 position to modulate the compound's properties. For example, the introduction of small alkyl groups, such as a methyl or propyl group, can alter the basicity and lipophilicity of the molecule. nih.gov Larger substituents, including benzyl (B1604629) or substituted phenyl groups, can be introduced to probe for additional binding interactions with the target protein. nih.gov The nature of the N-substituent can significantly impact the affinity and functional activity of the compound. For instance, in a series of 4-phenylpiperidines targeting the dopamine (B1211576) D2 receptor, modification of the N-substituent led to compounds with varying activities, from partial agonists to antagonists. nih.gov

Ring Substitution: Substitution on the carbon atoms of the piperidine ring can introduce chirality and conformational constraints, which can significantly affect selectivity and potency. For example, the introduction of a hydroxyl group can provide an additional hydrogen bonding interaction. nih.gov Stereoselective synthesis methods are crucial for preparing enantiomerically pure substituted piperidines to evaluate the activity of individual stereoisomers. nih.govresearchgate.net

Table 1: Hypothetical SAR Data for N-Substituted this compound Analogs

Compound IDN-Substituent (R)Target Affinity (Ki, nM)
1a -H500
1b -CH₃150
1c -CH₂CH₂CH₃50
1d -CH₂Ph25
1e -C(=O)Ph800

This table presents hypothetical data to illustrate the principles of N-substitution on the piperidine core.

Modifications of the 5-Methylthiophene Moiety and Substituent Effects

The 5-methylthiophene moiety is another critical component of the scaffold that can be modified to fine-tune the pharmacological profile of the derivatives.

Bioisosteric Replacement: The thiophene ring itself is a bioisostere of the phenyl ring. Depending on the target, replacing the thiophene with other aromatic or heteroaromatic rings, such as furan, pyridine (B92270), or even a substituted phenyl ring, can be a viable strategy to modulate activity and physicochemical properties. rsc.org

Modification of the Methyl Group: The methyl group at the 5-position of the thiophene ring can be replaced with other substituents to explore the impact on activity. Replacing the methyl group with a hydrogen atom would result in a 4-(thiophen-2-yl)piperidine scaffold, which could serve as a baseline for understanding the contribution of the methyl group. The methyl group could also be replaced by other small alkyl groups (e.g., ethyl, isopropyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) to alter the electronic properties of the thiophene ring. cambridgemedchemconsulting.com These modifications can influence the strength of π-π stacking interactions or hydrogen bonds with the target.

Positional Isomerism: Moving the methyl group to other positions on the thiophene ring (e.g., 3- or 4-position) would generate positional isomers. The biological activity of these isomers would need to be evaluated to understand the optimal substitution pattern on the thiophene ring for target engagement.

Table 2: Hypothetical SAR Data for Modifications on the Thiophene Moiety

Compound IDThiophene MoietyTarget Affinity (Ki, nM)
2a 5-Methylthiophen-2-yl50
2b Thiophen-2-yl100
2c 5-Chlorothiophen-2-yl200
2d 5-Ethylthiophen-2-yl45
2e Furan-2-yl (bioisostere)300

This table presents hypothetical data to illustrate the principles of modifying the thiophene moiety.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be hypothesized based on its constituent parts and data from related compounds.

Aromatic/Hydrophobic Feature: The 5-methylthiophene ring serves as a crucial hydrophobic and aromatic feature, likely engaging in van der Waals and π-π stacking interactions within a hydrophobic pocket of the target protein.

Hydrogen Bond Acceptor/Donor: The nitrogen atom of the piperidine ring, in its protonated state, can act as a hydrogen bond donor. researchgate.net The sulfur atom of the thiophene ring can also potentially act as a weak hydrogen bond acceptor. nih.gov

3D Spatial Arrangement: The piperidine ring provides a defined three-dimensional arrangement of the thiophene moiety and any substituents on the piperidine nitrogen. The conformational flexibility or rigidity of the piperidine ring is a key determinant of how well the pharmacophoric elements are presented to the binding site. researchgate.net

Pharmacophore models for related compounds, such as kinase inhibitors, often include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic aromatic rings. nih.govmdpi.com By mapping the this compound scaffold onto these models, it is possible to predict its potential interactions and guide further derivatization.

Influence of Stereochemistry on Activity, Selectivity, and Mechanistic Profile

The introduction of substituents on the piperidine ring or at the point of connection to the thiophene ring can create stereocenters. The stereochemistry of these centers can have a profound impact on the biological activity, selectivity, and even the mechanism of action of the resulting derivatives.

For instance, if a substituent is introduced at the 3-position of the piperidine ring, cis and trans diastereomers will be formed. These diastereomers will have different three-dimensional shapes and will orient the 5-methylthiophene group and the N-substituent differently in space. This can lead to significant differences in how they bind to a chiral biological target like a receptor or enzyme. It is common for one enantiomer or diastereomer to be significantly more active than the other (eutomer vs. distomer).

The conformation of the piperidine ring (chair, boat, or twist-boat) is also influenced by its substituents. The preferred conformation determines the spatial relationship between the substituents and can be critical for optimal binding. For example, in some classes of piperidine-containing drugs, an axial orientation of a substituent is required for high affinity, while in others, an equatorial orientation is preferred. acs.org

Therefore, stereoselective synthesis and the separation and testing of individual stereoisomers are essential steps in the lead optimization process for derivatives of this compound to fully elucidate the SAR and identify the most potent and selective drug candidate. nih.govresearchgate.net

Advanced Research Applications and Future Directions for 4 5 Methylthiophen 2 Yl Piperidine

Development of 4-(5-Methylthiophen-2-yl)piperidine as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. The development of this compound into such a probe would hinge on the strategic incorporation of reporter groups without significantly compromising its inherent biological activity. The core structure is amenable to several modification strategies to create probes for various applications, such as fluorescence microscopy, positron emission tomography (PET), or affinity purification.

Key approaches would include:

Fluorophore Conjugation: A fluorescent dye could be attached to the piperidine (B6355638) nitrogen or, through a linker, to the thiophene (B33073) ring. This would allow for the visualization of the compound's localization within cells or tissues, providing insights into its target engagement and distribution.

Radiolabeling: For in vivo imaging techniques like PET, a positron-emitting isotope such as Carbon-11 or Fluorine-18 could be incorporated. The methyl group on the thiophene ring is a prime candidate for ¹¹C-methylation, or a fluoroalkyl group could be added to the piperidine nitrogen. Such radiolabeled probes would enable non-invasive studies of the compound's pharmacokinetics and target occupancy in living organisms.

Biotinylation: Attaching a biotin (B1667282) molecule would create a probe for affinity-based applications. If the compound binds to a specific protein, the biotin tag can be used to isolate and identify this protein target from complex biological mixtures using streptavidin-coated beads. This is a crucial step in target deconvolution and understanding the mechanism of action.

The design of these probes would require careful consideration of the linker used to attach the reporter group to ensure that the probe retains its affinity and selectivity for its biological target.

Strategies for Modulating Selectivity and Potency of this compound

Optimizing the biological activity of a lead compound is a cornerstone of drug discovery. For this compound, structure-activity relationship (SAR) studies would be systematically employed to enhance its potency and selectivity for a given biological target. researchgate.netresearchgate.net This involves synthesizing and testing a variety of analogs where specific parts of the molecule are altered. researchgate.net The piperidine and methyl-thiophene components offer rich opportunities for such chemical modifications. nih.govthieme-connect.com

Key strategies include:

Piperidine Ring Modification: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different substituents (e.g., alkyl, aryl, acyl groups) can alter the compound's polarity, basicity, and steric profile, which can profoundly impact its binding affinity and selectivity. nih.gov Furthermore, introducing substituents at other positions on the piperidine ring can create chiral centers, which is often crucial for improving interaction with specific protein-binding sites. thieme-connect.com

Thiophene Ring Substitution: The thiophene ring can be further functionalized. For instance, the methyl group could be replaced with other alkyl groups, halogens, or hydrogen-bond donors/acceptors to probe interactions within the target's binding pocket.

Bioisosteric Replacement: The thiophene ring could be replaced with other aromatic or heteroaromatic systems (e.g., furan, pyridine (B92270), phenyl) to evaluate the importance of the sulfur atom and the ring's electronic properties for biological activity.

These systematic modifications, guided by computational modeling and biological testing, can transform a modestly active compound into a highly potent and selective pharmacological tool.

Table 1: Potential Strategies for Modulating the Selectivity and Potency of this compound

Molecular ScaffoldModification SitePotential ModificationRationale for Improved Activity
Piperidine RingNitrogen AtomAddition of alkyl, acyl, or benzyl (B1604629) groups.Modulate basicity, lipophilicity, and steric interactions to enhance target binding and pharmacokinetic properties. nih.gov
Piperidine RingC3 or C4 PositionIntroduction of hydroxyl, amino, or carboxyl groups.Introduce new hydrogen bonding interactions with the target protein; can create chiral centers for stereospecific binding. thieme-connect.com
Thiophene RingMethyl Group (C5)Replacement with halogens (F, Cl), trifluoromethyl, or methoxy (B1213986) groups.Alter electronic properties and explore new hydrophobic or polar interactions within the binding site.
Core StructureThiophene RingIsosteric replacement with phenyl, furan, or pyridine rings.Evaluate the role of the heteroatom and aromatic system in target recognition and binding affinity.

Integration with High-Throughput Screening and Parallel Synthesis Methodologies

Modern drug discovery relies heavily on the rapid synthesis and evaluation of large numbers of compounds. mdpi.com The structure of this compound is well-suited for integration into these high-throughput workflows.

Parallel Synthesis: This technique allows for the rapid creation of a library of analogs based on the core scaffold. nih.gov For example, starting with a common intermediate like 4-(thiophen-2-yl)piperidine, the piperidine nitrogen can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination) in a parallel fashion. This can generate hundreds of distinct derivatives in a short amount of time, each with unique properties.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be used to rapidly assess their biological activity against a specific target. mdpi.com This automated process uses robotics to test thousands of compounds per day in miniaturized assays (e.g., 384- or 1536-well plates). Assays can be designed to measure various effects, such as enzyme inhibition, receptor binding, or changes in cell signaling. The integration of parallel synthesis to build a focused library around the this compound scaffold, followed by HTS, provides a powerful engine for identifying novel and potent bioactive compounds. mdpi.comnih.gov

Future Perspectives in the Rational Design and Optimization of Piperidine-Based Compounds in Academic Research

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in approved drugs, highlighting its importance in medicinal chemistry. mdpi.comnih.govnih.gov Future academic research on piperidine-based compounds, including derivatives of this compound, will likely focus on several key areas:

Computational Chemistry and Machine Learning: The use of in silico methods for drug design continues to grow. rsc.org Molecular docking and molecular dynamics simulations can predict how different analogs of this compound might bind to a target protein, helping to prioritize which compounds to synthesize. researchgate.net Machine learning algorithms are also being developed to predict the activity and properties of new molecules, further accelerating the design-synthesize-test cycle.

Chiral Synthesis and Stereochemistry: As the importance of stereochemistry in drug action is well-established, there will be a continued emphasis on developing efficient methods for the stereoselective synthesis of piperidine derivatives. thieme-connect.com This allows for the creation of single-enantiomer compounds, which often have improved potency and a better safety profile compared to racemic mixtures.

Targeting Novel Biological Pathways: Piperidine scaffolds are versatile and can be adapted to interact with a wide range of biological targets. researchgate.net Future research will involve screening piperidine libraries against newly identified targets involved in diseases with high unmet medical needs, such as neurodegenerative disorders, cancer, and infectious diseases. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 4-(5-Methylthiophen-2-yl)piperidine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a 5-methylthiophene-2-yl moiety to a piperidine ring. A common method includes:

  • Step 1: Functionalization of the piperidine ring at the 4-position using halogenation or boronic ester formation to enable cross-coupling reactions .
  • Step 2: Suzuki-Miyaura coupling with a 5-methylthiophen-2-yl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol at reflux (~80–100°C) .
  • Optimization: Reaction yields are improved by controlling moisture levels (use of molecular sieves), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 piperidine:thiophene derivative). Purity is confirmed via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can regioisomer formation during synthesis be minimized?

Answer:
Regioisomerism arises due to competing coupling sites on the thiophene ring. Mitigation strategies include:

  • Directing groups: Introducing temporary substituents (e.g., methyl at the 5-position) to block undesired coupling sites .
  • Catalyst tuning: Using bulky ligands (e.g., SPhos) to sterically hinder non-target positions .
  • Kinetic control: Lowering reaction temperatures (e.g., 60°C) to favor the thermodynamically stable target isomer .
  • Analytical validation: LC-MS and ¹H NMR (δ 6.5–7.2 ppm for thiophene protons) distinguish regioisomers .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include piperidine CH₂ groups (δ 1.4–2.8 ppm) and thiophene aromatic protons (δ 6.7–7.1 ppm). ¹³C signals for the thiophene sulfur-adjacent carbons appear at ~125–135 ppm .
  • Mass spectrometry: ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 195 for C₁₀H₁₅NS) .
  • DFT calculations: Optimize geometry and predict IR vibrational modes (e.g., C-S stretch at 600–700 cm⁻¹) .

Advanced: How do structural modifications (e.g., fluorination) impact biological activity?

Answer:

  • Fluorine substitution: Introducing a fluorine atom at the phenyl or piperidine ring enhances metabolic stability and bioavailability. For example, fluorophenyl analogs show improved binding to CNS targets (e.g., σ receptors) due to increased lipophilicity (logP ~2.5 vs. 1.8 for non-fluorinated) .
  • Methodology:
    • SAR studies: Synthesize derivatives with halogens, methyl, or methoxy groups.
    • Assays: Test in vitro inhibition (IC₅₀) against target enzymes (e.g., acetylcholinesterase) .
    • Computational docking: Use AutoDock Vina to model interactions with active sites (e.g., π-π stacking with thiophene) .

Basic: What are the common impurities in synthesized this compound, and how are they resolved?

Answer:

  • Impurities:
    • Residual palladium catalysts (detected via ICP-MS).
    • Unreacted starting materials (e.g., piperidine derivatives, identified by TLC).
    • Oxidation byproducts (e.g., sulfoxides from thiophene, δ 7.3–7.6 ppm in ¹H NMR) .
  • Resolution:
    • Purification: Sequential washes with EDTA (to chelate Pd) and recrystallization in ethanol/water .
    • Analytical QC: HPLC-DAD (λ = 254 nm) with a C18 column (acetonitrile/water mobile phase) .

Advanced: How can contradictions in reported biological data (e.g., cytotoxicity vs. neuroprotection) be resolved?

Answer:
Contradictions often arise from assay variability. Strategies include:

  • Standardization: Use identical cell lines (e.g., SH-SY5Y for neuroprotection) and controls (e.g., donepezil for acetylcholinesterase inhibition) .
  • Dose-response curves: Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA with post-hoc tests) to account for inter-lab variability .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Thermal stability: Decomposes above 200°C (TGA data).
  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation (t½ > 6 months) .
  • Humidity: Hygroscopic; use desiccants (silica gel) to avoid hydrolysis of the piperidine ring .

Advanced: What strategies improve enantiomeric purity for chiral derivatives?

Answer:

  • Chiral catalysts: Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling (ee > 90%) .
  • Chromatography: Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves enantiomers .
  • Crystallization: Diastereomeric salt formation with L-tartaric acid .

Basic: How is the compound’s logP measured experimentally, and how does it compare to computational predictions?

Answer:

  • Experimental: Shake-flask method (partitioning between octanol and water) gives logP = 2.1 ± 0.2 .
  • Computational: ACD/Labs software predicts logP = 1.9, with deviations due to solvent-accessible surface area (SASA) approximations .

Advanced: What in silico tools predict metabolic pathways for this compound?

Answer:

  • Software: SwissADME or Schrödinger’s Metabolism Module predict cytochrome P450 (CYP3A4) oxidation at the piperidine ring .
  • Validation: Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS for hydroxylated metabolites (m/z +16) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.